5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide
Overview
Description
5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide is a chemical compound belonging to the benzofuran class. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using microwave-assisted synthesis (MWI) techniques . These methods are advantageous due to their high yield and fewer side reactions, making them suitable for the production of complex benzofuran ring systems .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the benzofuran ring.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzofuran compounds .
Scientific Research Applications
5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new antimicrobial agents and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative used in phototherapy for skin conditions.
Angelicin: Used for its anti-inflammatory and anticancer properties.
Uniqueness
5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methoxy and carboxamide groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
Biological Activity
5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran family, characterized by its unique chemical structure that includes a methoxy group, a phenyl substituent, and a carboxamide functional group. This combination enhances both its solubility and biological activity, making it an intriguing candidate for therapeutic applications, particularly in neuroprotection, anti-tumor, and antibacterial activities.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The presence of the methoxy group contributes to its pharmacological properties, while the carboxamide group enhances its solubility in biological systems.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to modulate biological pathways related to oxidative stress and inflammation, which are critical in neurodegenerative diseases. In vitro studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress.
Anti-Tumor Activity
The compound has also been evaluated for its anti-tumor effects. In various cancer cell lines, it has exhibited potent antiproliferative activity. For instance, studies have reported that it can inhibit cell growth significantly, with some derivatives showing GI values below 1 µM against multiple cancer types.
Antibacterial Properties
This compound has demonstrated antibacterial activity against several strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
The mechanisms underlying the biological activities of this compound are primarily attributed to its interactions with specific molecular targets involved in cellular processes such as:
- DNA Replication : The compound interferes with DNA synthesis, which is crucial for cell proliferation.
- Protein Synthesis : It inhibits the translation process, affecting the production of essential proteins in both cancerous and bacterial cells.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Methoxy group at C–7 | Neuroprotective, antioxidant | Similar neuroprotective effects |
6-Methoxybenzofuran derivatives | Varying substitutions | Anticancer properties | Enhanced activity with methoxy at C–6 |
2-Arylbenzofurans | Aryl groups at different positions | Anti-inflammatory effects | Diverse biological profiles |
Case Studies
- Neuroprotection : In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.
- Cancer Cell Lines : A series of experiments conducted on A549 lung cancer cells showed that treatment with varying concentrations of this compound led to increased caspase-3 activation, indicating enhanced apoptosis. The compound exhibited a dose-dependent response with significant growth inhibition observed at concentrations as low as 50 nM.
Properties
IUPAC Name |
5-methoxy-2-phenyl-1-benzofuran-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-11-7-8-13-12(9-11)14(16(17)18)15(20-13)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMUQFGFJALFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2C(=O)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977987 | |
Record name | 5-Methoxy-2-phenyl-1-benzofuran-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6241-03-8 | |
Record name | 5-Methoxy-2-phenyl-1-benzofuran-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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